molecular formula C15H13ClO3 B1606681 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 423156-83-6

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1606681
M. Wt: 276.71 g/mol
InChI Key: YAOBGNSGZATOPE-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, also known as 4-chloro-3-[(4-methoxybenzyl)oxy]benzaldehyde, is a compound belonging to the class of arylaldehydes. It is an organic compound with a molecular formula of C13H11ClO2. It is a pale yellow solid with a faint odor and is insoluble in water. It is a common intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • 4-[(3-Chlorobenzyl)oxy]benzoic acid

    • Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
    • Results or Outcomes : The product is sold “as-is”, and Sigma-Aldrich does not collect analytical data for this product .
  • 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)

    • Application : CODA is a new dye with liquid crystalline properties .
    • Methods of Application : The structure and the thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
    • Results or Outcomes : The liquid crystalline properties were exhibited in the characteristic temperature ranges and the thermophysical parameters were determined .

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOBGNSGZATOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358089
Record name 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

CAS RN

423156-83-6
Record name 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhou, J Li, H Yuan, R Su, Y Huang, Y Huang, Z Li… - Molecules, 2021 - mdpi.com
Phosphodiesterase 2 (PDE2) has been regarded as a novel target for the treatment of Alzheimer’s disease (AD). In this study, we obtained (R)-LZ77 as a hit compound with moderate …
Number of citations: 7 www.mdpi.com

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